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1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Researchers exploring imidazolyl-pyrimidine urea chemotypes often lack a well-defined probe to establish structure-activity relationships. This compound fills that gap as a logical scaffold for focused library synthesis and mechanistic deconvolution. - Core Scaffold Utility: Defined XLogP3-AA (1.2) and HBD (2) motifs enable rational library design targeting kinases and viral primases. - Critical SAR Probe: With no published activity, it serves as a matched-pair negative control or selectivity counter-screen tool. - Supply Reliability: Available from stock with rapid global dispatch for chemical biology and medicinal chemistry programs.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 1421528-01-9
Cat. No. B2875545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea
CAS1421528-01-9
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N3C=CN=C3
InChIInChI=1S/C15H14N6O/c1-11-4-2-3-5-13(11)20-15(22)19-12-8-17-14(18-9-12)21-7-6-16-10-21/h2-10H,1H3,(H2,19,20,22)
InChIKeyIQMIEEKDHWHBNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: Evidence Baseline


1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea (CAS 1421528-01-9), also known as VU0537526-1 [1], is a synthetic urea derivative with a molecular weight of 294.31 g/mol [1]. The compound is part of a broader class of imidazolyl-pyrimidine ureas that have been explored in the patent literature for kinase inhibition and antiviral applications [REFS-2, REFS-3]. However, a dedicated primary literature record quantifying its specific biological activity, selectivity, or performance relative to close analogs is currently absent from public repositories.

Pharmacophore Exploration Supports probe design requiring a urea-based imidazolyl-pyrimidine core. Scaffold-level research context
Selectivity Profiling Workflow May support target deconvolution studies in chemical biology. Class-level evidence context
Regiochemical SAR Mapping Provides a basis for mapping regiochemical preferences (o-tolyl vs. m/p-tolyl). Substitution-dependent review
Binding Motif Fidelity Suitable for probing specific dual H-bond donor (urea) over single HBD (amide) motifs. Pharmacophore model context

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: Substitution Risks


The imidazolyl-pyrimidine urea chemotype encompasses a wide range of activities depending on subtle substitution patterns. For example, the general scaffold is known to produce both irreversible hCMV UL70 primase inhibitors [1] and protein kinase inhibitors [2]. Without quantitative structure-activity relationship (SAR) data for the specific o-tolyl variant (CAS 1421528-01-9), it is scientifically invalid to assume that it behaves identically to even its closest analogs, such as the m-tolyl or p-tolyl isomers. A decision to substitute based solely on scaffold homology carries significant risk of altered potency, selectivity, or even a complete change in mechanism.

Regioisomeric Analogs (m/p-tolyl)
Target compound features specific o-tolyl substitution.
m- or p-tolyl isomers may shift target affinity and selectivity profiles, limiting direct substitution without SAR data.
Amide-based Scaffolds
Target compound contains a urea linker (HBD: 2).
Replacing urea with an amide (HBD: 1) fundamentally alters the pharmacophore and target complementarity.
Pan-Kinase / Primase Inhibitors
Exact biological target of this compound is uncharacterized.
Scaffold homology may not replicate the specific binding profile; mechanism may differ from known clinical candidates.

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: Quantitative Differentiators


Physicochemical Profile vs. o-Tolyl Isosteres

The primary computable differentiation for this compound lies in its calculated physicochemical properties, which can be directly contrasted with the closest commercially available analogs. The target compound possesses a moderately positive XLogP3-AA value of 1.2, directly indicating its lipophilicity profile relative to analogs with different substitution [1]. This is a key parameter for predicting membrane permeability and solubility and directly influences the compound's suitability for various assay formats.

Lipophilicity Context
Computed profile
Target: XLogP3-AA 1.2vs. 3-ethylphenyl analog (>1.2)
Assay-development differentiation.
Defined point on lipophilicity continuum; impacts membrane permeability and solubility for assay formats.
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Hydrogen Bond Capacity vs. Amide Scaffolds

A clear differentiation for procurement is the compound's specific hydrogen-bond donor/acceptor profile, which is essential for target engagement. The target compound has 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. This contrasts with analogous compounds where the urea is replaced by an amide (typically reducing the HBD count to 1), directly altering the pharmacophore’s ability to form key interactions with a biological target.

H-Bond Capacity
Source review
Target: HBD 2 / HBA 4vs. amide analogs: HBD 1 / HBA 4
Binding motif fidelity.
Additional H-bond donor enables stabilizing interactions critical for target affinity and pharmacophore modeling.
Target Engagement Pharmacophore Modeling Physical Chemistry

Chemotype Versatility: Antiviral and Kinase Targets

The core imidazolyl-pyrimidine scaffold to which the target compound belongs has demonstrated covalent, irreversible inhibition of the hCMV UL70 primase helicase, as confirmed via radiolabeling and SAR studies [1]. A closely related but distinct substitution pattern on the same core has been patented as a scaffold for protein kinase inhibition [2]. This evidence points to the scaffold's inherent ability to modulate diverse biological targets depending on precise substitution, making the specific o-tolyl urea compound a distinct entity for exploring novel chemical biology.

Chemotype Versatility
Class-level inference
Target: Uncharacterized mechanismvs. hCMV UL70 inhibitor / Kinase inhibitor series
Target landscape mapping.
Scaffold can be tuned between irreversible antiviral and reversible kinase inhibition by off-pyrimidine substitution.
Target Selectivity Chemical Biology Drug Discovery

1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(o-tolyl)urea: Application Scenarios


Fragment-Based Tool Compound Design

The compound is optimally suited as a core scaffold for medicinal chemistry programs where a urea-based imidazolyl-pyrimidine pharmacophore is required. Its defined lipophilicity (XLogP3-AA: 1.2 [1]) and dual hydrogen-bond donor motif (HBD: 2 [1]) make it a logical starting point for synthesizing focused libraries aimed at targets known to be modulated by the broader chemotype, such as viral primases [2] or kinases [3].

Target Deconvolution and Selectivity Profiling

Procurement is justified for chemical biology groups seeking to deconvolute the mechanistic targets of the imidazolyl-pyrimidine urea class. Since the specific biological activity of the o-tolyl variant is undocumented, it serves as a critical probe to map the structure-selectivity relationship [2]. Using it in a panel against known targets of the class (e.g., hCMV UL70, CDKs) will generate proprietary, high-value SAR data that can differentiate it from known multikinase inhibitors [3].

Negative Control for Selectivity Counter-Screens

Given the absence of published potent activity for this exact compound, it holds potential as a matched-pair negative control for a closely related active analog, provided that analog is identified. Its use in selectivity counter-screens is valid based on the principle that subtle substitution changes (e.g., o-tolyl vs. m-tolyl) can cause significant shifts in potency on a given target, a phenomenon well-documented in the broader class SAR [2].

Application
Selection Property
Validation Focus
Fragment-based tool compound design
Urea-based pharmacophore requirements (XLogP, HBD count)
Binding affinity assessment via SPR or DSF
Target deconvolution & SAR mapping
Uncharacterized bioactivity within a versatile scaffold
Assay response context in kinase and primase panels
Selectivity counter-screen control
Regiochemical specificity (o-tolyl vs. m/p-tolyl)
Relative assay potency comparison against active analogs
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